molecular formula C19H14N4S2 B5645661 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile

2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile

Cat. No. B5645661
M. Wt: 362.5 g/mol
InChI Key: YLNPFGJJYOFNIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole, involves the Weidenhagen reaction followed by N-methylation. This process also includes electrophilic substitution reactions like nitration, bromination, sulfonation, formylation, and acylation. These reactions allow for the functionalization of the benzimidazole core, crucial for the synthesis of complex molecules like 2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-4-(2-thienyl)nicotinonitrile (El’chaninov & Aleksandrov, 2016).

Molecular Structure Analysis

The structural properties of benzimidazole derivatives have been explored through spectral methods and X-ray crystallography. Quantum mechanical calculations, including density functional theory (DFT) calculations, provide insights into the energies, geometries, vibrational wavenumbers, and NMR and electronic transitions, offering a comprehensive understanding of the molecular structure (Abdel Ghani & Mansour, 2011).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4S2/c1-12-9-13(17-7-4-8-24-17)14(10-20)19(21-12)25-11-18-22-15-5-2-3-6-16(15)23-18/h2-9H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPFGJJYOFNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=NC3=CC=CC=C3N2)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile

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